5-(4-Chlorophenyl)-2-pyrimidinethiol
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
While specific structural data for “5-(4-Chlorophenyl)-2-pyrimidinethiol” was not found, related compounds have been studied. For example, the structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole has been determined at 2.8 A resolution .Scientific Research Applications
Molecular Structure and Spectral Analysis
5-(4-Chlorophenyl)-2-pyrimidinethiol's molecular structure, bonding, and spectral characteristics have been explored in the context of its potential as an antimalarial drug. Studies using FT IR and FT Raman spectra, along with computational methods, have revealed details about its molecular geometry, natural bond orbital, and electrostatic potential. The analysis emphasized the importance of the dihedral angle between the pyrimidine and phenyl rings for the drug's effectiveness, highlighting the molecule's intermolecular hydrogen bonding network which is crucial for its biological activity (Sherlin et al., 2018).
Antimicrobial Activity
Synthesis and evaluation of new pyrimidines, including 5-(4-Chlorophenyl)-2-pyrimidinethiol derivatives, have demonstrated antimicrobial properties. The chemical reactivity with various agents has led to the formation of compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential in developing new antibacterial agents (Abdelghani et al., 2017).
Electrochemical and Theoretical Studies
Electrochemical oxidation studies of 2-pyrimidinethiols, including compounds structurally similar to 5-(4-Chlorophenyl)-2-pyrimidinethiol, have contributed to understanding their chemical behavior and potential applications. These studies involve examining the dimers, disulfides, and sulfenyl radicals of pyrimidinethiols, providing insights into their stability, reactivity, and possible applications in various chemical processes (Freeman et al., 2008).
Synthesis and Structural Analysis
Research on the synthesis of pyrimidine derivatives, including those related to 5-(4-Chlorophenyl)-2-pyrimidinethiol, has led to discoveries of novel compounds with potential biological and chemical applications. Crystal structure analyses have been crucial in determining the molecular configurations and interactions that underlie their properties, guiding the development of materials and drugs with tailored functionalities (Kang et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating indeno[2',1': 5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines starting from 5-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-indeno compounds. These methods offer efficient pathways for producing a variety of pyrimidine derivatives, expanding the toolbox for chemical synthesis and enabling the exploration of new therapeutic agents (Hassan, 2006).
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTICSLSIMZTBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377376 |
Source
|
Record name | 5-(4-chlorophenyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-pyrimidinethiol | |
CAS RN |
31408-24-9 |
Source
|
Record name | 5-(4-Chlorophenyl)-2(1H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31408-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-chlorophenyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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